molecular formula C27H28N2O2 B263319 [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

Cat. No. B263319
M. Wt: 412.5 g/mol
InChI Key: QBOQNNPTJRKZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone, also known as DPPM, is a chemical compound that has gained attention for its potential use in scientific research. DPPM is a piperazine derivative and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone involves its binding to dopamine D3 receptors in the brain. D3 receptors are involved in the regulation of dopamine release, and their dysfunction has been implicated in various psychiatric disorders. By acting as a selective D3 receptor antagonist, [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone can modulate dopamine release and affect behavior.
Biochemical and Physiological Effects:
[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone has been found to have various biochemical and physiological effects. In addition to its effects on dopamine release, it has been reported to modulate the activity of other neurotransmitter systems, such as serotonin and norepinephrine. [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone in lab experiments is its selectivity for dopamine D3 receptors, which allows for specific modulation of dopamine release. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of research is the development of more soluble derivatives of [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone for easier administration in lab experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone and its potential use in other areas of scientific research.
Conclusion:
In conclusion, [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selective binding to dopamine D3 receptors makes it a valuable tool for studying the role of these receptors in the brain. While there are limitations to its use in lab experiments, further research on [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone could lead to new insights into the biochemical and physiological effects of this compound and its potential use in the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with 4-(diphenylmethyl)piperazine in the presence of a base catalyst. The reaction yields [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone as a white solid with a melting point of 120-122°C. The purity of [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone can be confirmed by using analytical techniques such as NMR and HPLC.

Scientific Research Applications

[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of D3 receptors in the brain. [4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

properties

Product Name

[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone

InChI

InChI=1S/C27H28N2O2/c1-2-21-31-25-15-13-24(14-16-25)27(30)29-19-17-28(18-20-29)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h2-16,26H,1,17-21H2

InChI Key

QBOQNNPTJRKZAO-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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